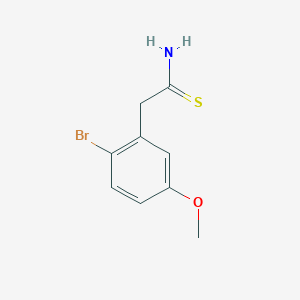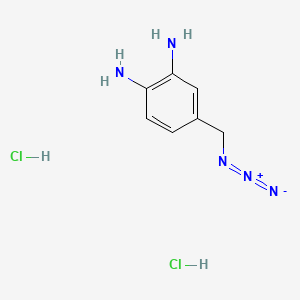
4-(Azidomethyl)benzene-1,2-diaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azidomethyl)benzene-1,2-diaminedihydrochloride is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of an azidomethyl group attached to a benzene ring, which is further substituted with two amino groups. This compound is often used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of 4-(Azidomethyl)benzene-1,2-diaminedihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, benzene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Azidation: The methyl group is introduced and subsequently converted to an azidomethyl group using sodium azide under specific reaction conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-(Azidomethyl)benzene-1,2-diaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen gas, sodium azide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Azidomethyl)benzene-1,2-diaminedihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the labeling and tracking of biomolecules.
Industry: The compound is used in the production of various materials and chemicals, contributing to advancements in industrial processes.
Wirkmechanismus
The mechanism of action of 4-(Azidomethyl)benzene-1,2-diaminedihydrochloride involves its interaction with molecular targets through its azido and amino groups. These functional groups enable the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The specific pathways involved depend on the context of its use, such as in drug development or biochemical studies.
Vergleich Mit ähnlichen Verbindungen
4-(Azidomethyl)benzene-1,2-diaminedihydrochloride can be compared with other similar compounds, such as:
4-(Azidomethyl)benzene-1,3-diaminedihydrochloride: Similar structure but with different substitution pattern on the benzene ring.
4-(Azidomethyl)benzene-1,4-diaminedihydrochloride: Another isomer with different substitution pattern.
4-(Bromomethyl)benzene-1,2-diaminedihydrochloride: Contains a bromomethyl group instead of an azidomethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the azido group, which imparts distinct reactivity and applications.
Eigenschaften
Molekularformel |
C7H11Cl2N5 |
|---|---|
Molekulargewicht |
236.10 g/mol |
IUPAC-Name |
4-(azidomethyl)benzene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H9N5.2ClH/c8-6-2-1-5(3-7(6)9)4-11-12-10;;/h1-3H,4,8-9H2;2*1H |
InChI-Schlüssel |
RDOOBXDEJCWJCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CN=[N+]=[N-])N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one](/img/structure/B13600048.png)
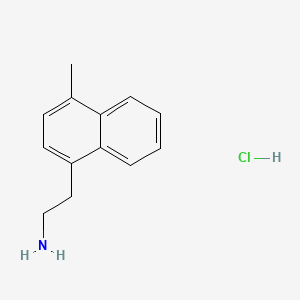

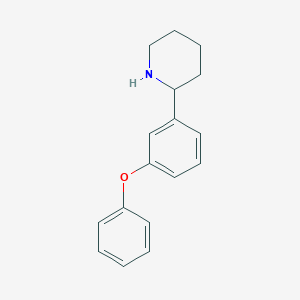

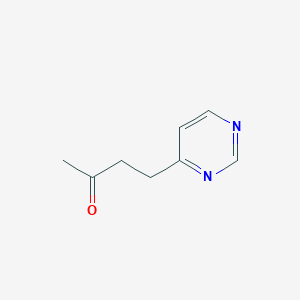

![1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600089.png)
![tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate](/img/structure/B13600093.png)
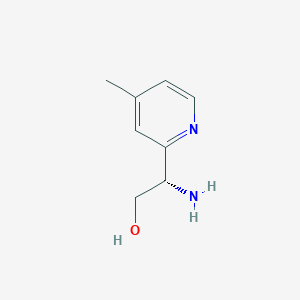
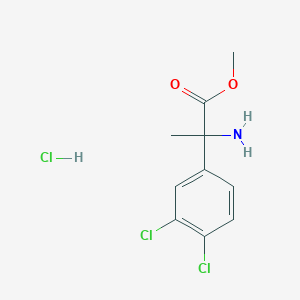
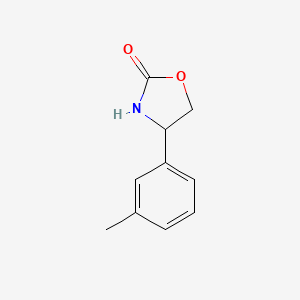
![tert-butylN-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate](/img/structure/B13600123.png)
